molecular formula C12H8N4 B13406979 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine CAS No. 7521-27-9

2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine

Cat. No.: B13406979
CAS No.: 7521-27-9
M. Wt: 208.22 g/mol
InChI Key: MKJGBTYCQKYWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and oncology research. As part of the pyrido[2,3-d]pyrimidine family, it is recognized as a privileged structure capable of providing ligands for a variety of biological targets, largely due to its structural resemblance to purine bases found in DNA and RNA . This compound is presented as a high-purity chemical tool for investigative purposes. Researchers are exploring its potential as a multi-target therapeutic scaffold. The core pyrido[2,3-d]pyrimidine structure has demonstrated a broad spectrum of pharmacological activities, with a major focus on its antitumor properties . Derivatives of this scaffold have been investigated as potent inhibitors of various kinase targets implicated in cancer cell proliferation and survival, including EGFR (Epidermal Growth Factor Receptor) mutants associated with drug resistance in non-small cell lung cancer (NSCLC) , PIM-1 kinase , and thymidylate synthase (TS) . The mechanism of action for active analogues often involves induction of apoptosis (programmed cell death) and cell cycle arrest, such as at the G1 phase . Beyond oncology, this chemical class has also been studied for antibacterial and potential antiviral applications , making it a versatile candidate for hit-to-lead optimization campaigns. This product is intended for use in laboratory research to further elucidate structure-activity relationships (SAR), mechanism of action studies, and in vitro bioactivity screening. 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

7521-27-9

Molecular Formula

C12H8N4

Molecular Weight

208.22 g/mol

IUPAC Name

2-pyridin-3-ylpyrido[2,3-d]pyrimidine

InChI

InChI=1S/C12H8N4/c1-3-9(7-13-5-1)12-15-8-10-4-2-6-14-11(10)16-12/h1-8H

InChI Key

MKJGBTYCQKYWMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C3C=CC=NC3=N2

Origin of Product

United States

Preparation Methods

Construction from Preformed Pyrimidines

This approach involves the cyclization of suitably substituted pyrimidine derivatives, typically through nucleophilic substitution or cyclocondensation reactions.

Key Reaction Pathways:

Representative Synthetic Route:

Step Starting Material Reagents & Conditions Product Yield (%) Reference
1 4-Amino-5-bromopyrimidine Amine or heteroaryl halide, base, heat Pyrimidine intermediate 60–85
2 Pyrimidine intermediate Cyclization with 3-pyridinecarboxaldehyde 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine 70–90

This route benefits from high regioselectivity but can be limited by the availability of functionalized pyrimidine precursors.

Construction from Preformed Pyridones or Pyridines

This methodology involves building the fused heterocyclic system via cyclization reactions starting from pyridone or pyridine derivatives.

Key Reaction Pathways:

Representative Synthetic Route:

Step Starting Material Reagents & Conditions Product Yield (%) Reference
1 2-Aryl-4-oxopyridone Guanidine, reflux 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine 65–85
2 Pyridone derivatives Cyclization with α,β-unsaturated esters Fused heterocycle 70–90

This pathway allows for greater structural diversity and functionalization, especially at positions C2 and C4.

Key Reaction Conditions and Yields

Research indicates that yields for these synthetic routes are generally high, often exceeding 60%, with some protocols reaching above 85%. The choice of reagents, catalysts, and reaction conditions significantly influences the efficiency.

Reaction Type Typical Conditions Yield Range (%) Notes
Nucleophilic substitution Reflux, polar aprotic solvents (DMF, DMSO) 60–85 High regioselectivity
Cyclocondensation Microwave irradiation or reflux, acid or base catalysis 65–90 Facilitates diversity at C2 and C4

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate cyclization steps, often improving yields and reducing reaction times.

Catalytic Cyclizations

Palladium-catalyzed couplings and acid-mediated cyclizations are common, with yields often surpassing 80%.

Structural Variations and Substitutions

The synthetic routes accommodate various substituents at key positions:

Position Common Substituents Synthetic Considerations Impact on Synthesis
C2 Alkyl, aryl, amino groups Nucleophilic substitution, coupling Influences biological activity
C4 Hydrogen, halogens, amino groups Halogen exchange, condensation Affects reactivity and selectivity
N8 Hydrogen, methyl, aryl Alkylation, substitution Modulates biological interactions
C5 & C6 Double or single bonds, substituents Cyclization, oxidation Determines biological target specificity

Table 1: Summary of Synthetic Routes with Yields

Route Starting Material Reagents Conditions Typical Yield (%) References
Nucleophilic substitution 4-Amino-5-bromopyrimidine Amine, base Reflux, DMF 60–85
Cyclization with aldehydes Pyrimidine derivatives + 3-pyridinecarboxaldehyde Acidic or basic Reflux or microwave 70–90

Table 2: Substituents at Key Positions and Their Synthetic Accessibility

Position Common Substituents Synthetic Method Impact
C2 Alkyl, aryl, amino Nucleophilic substitution Structural diversity
C4 Hydrogen, halogens Halogen exchange, condensation Functionalization
N8 Methyl, aryl Alkylation Biological modulation

Chemical Reactions Analysis

2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Isomers of Pyridopyrimidines

Pyridopyrimidines exist in four isomeric forms: pyrido[2,3-d] , pyrido[3,2-d] , pyrido[3,4-d] , and pyrido[4,3-d]pyrimidines . The nitrogen atom positions in the fused rings critically influence their physicochemical properties and biological activities.

Pyrido[2,3-d]pyrimidine

  • Structure : Fusion of pyridine (C2–C3) with pyrimidine (N1–C2–N3–C4) .
  • Synthesis: Common routes include: Condensation of 2-chloro-N-(phenylcarbamoyl)nicotinamide with phosgene . Multicomponent reactions using 1,3-indanedione, aryl aldehydes, and 1,3-dimethyl-6-aminouracil .
  • Bioactivity :
    • Anticancer : Inhibits dihydrofolate reductase (DHFR) with IC₅₀ values as low as 0.172 µM (e.g., 2′,5′-dichlorophenyl-substituted derivatives) .
    • Antimicrobial : Adamantane-pyrido[2,3-d]pyrimidine derivatives show potent activity against clinical bacterial and fungal strains .
    • Angiotensin II Antagonism : Biphenylyltetrazole-substituted derivatives (e.g., compound 4a ) exhibit oral bioavailability and efficacy in hypertensive models .

Pyrido[3,2-d]pyrimidine

  • Structure : Pyridine fused at C3–N1 to pyrimidine.
  • Synthesis : Less explored; typically involves annulation of pyridine precursors .
  • Bioactivity: Limited data, but some derivatives show moderate kinase inhibition .

Pyrido[3,4-d]pyrimidine

  • Structure : Pyridine fused at C3–C4 to pyrimidine.
  • Synthesis : Cyclization of pyridine-3,4-diamines with carbonyl reagents .
  • Bioactivity : Primarily studied as DHFR inhibitors, though less potent than [2,3-d] isomers .

Pyrido[4,3-d]pyrimidine

  • Structure : Pyridine fused at C4–N3 to pyrimidine.
  • Synthesis : Derived from tetrahydropyrido[4,3-d]pyrimidines, often used in tetrahydropteroic acid synthesis .
  • Bioactivity: Limited therapeutic applications; primarily explored for antifolate activity .

Comparative Analysis of Key Features

Parameter Pyrido[2,3-d]pyrimidine Pyrido[3,2-d]pyrimidine Pyrido[3,4-d]pyrimidine Pyrido[4,3-d]pyrimidine
Synthetic Accessibility High (multiple one-pot methods) Moderate Moderate Low
Therapeutic Diversity Broad (anticancer, antimicrobial, antihypertensive) Narrow Moderate (DHFR inhibition) Narrow
Potency (IC₅₀ Range) 0.172–420 nM (anticancer) Not reported >1 µM Not reported
Structural Flexibility High (tolerates bulky substituents at 2-, 4-, and 5-positions) Low Moderate Low

Structure-Activity Relationship (SAR) Insights

  • Pyrido[2,3-d]pyrimidines :
    • A methoxy group at the C-5 position (R4) is critical for anticancer activity; removal reduces potency by >90% .
    • Substituents at the 2- and 4-positions (e.g., biphenylyltetrazole) enhance angiotensin II receptor binding .
  • Pyrido[4,3-d]pyrimidines : Chlorophenyl groups improve DHFR selectivity but lack oral efficacy .

Biological Activity

2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) derived from various studies.

The biological activity of 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine primarily involves its role as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate necessary for DNA synthesis and repair, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells .

Key Biological Targets

  • Dihydrofolate Reductase (DHFR) : Inhibition leads to decreased DNA synthesis.
  • Tyrosine Kinases : The compound has shown inhibitory effects on various kinases implicated in cancer progression, including ABL kinase and cyclin-dependent kinases (CDK) .
  • PIM-1 Kinase : Recent studies indicate significant inhibition of PIM-1 kinase activity, which is associated with cell survival and proliferation in cancer .

Therapeutic Potential

Research has demonstrated that 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Various derivatives have been synthesized and evaluated for their cytotoxicity against different cancer cell lines. For instance, compounds derived from this scaffold have shown strong inhibitory effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent activity .
  • Antibacterial and Antiparasitic Effects : The compound has also been investigated for its antibacterial properties and effectiveness against protozoan parasites such as Toxoplasma gondii and Pneumocystis carinii, attributed to its ability to inhibit DHFR .
  • CNS Effects : Some studies suggest potential CNS depressive and anticonvulsant activities, making it a candidate for neurological disorders .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can significantly influence biological activity. For example:

  • Presence of Substituents : The introduction of electron-withdrawing or electron-donating groups at specific positions enhances potency against certain targets. Compounds with carbonyl groups at C-2 have demonstrated increased anticancer efficacy .
  • Functional Groups : The nature of substituents at C-5 and C-7 positions has been correlated with enhanced inhibition of kinases and improved cytotoxicity against tumor cell lines.

Case Studies

Several studies have highlighted the efficacy of 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine derivatives:

CompoundTargetIC50 ValueCell Line
Compound 4PIM-1 Kinase11.4 nMMCF-7
Compound 11DHFRNot specifiedVarious
Compound 8Tyrosine KinaseNot specifiedHCT-116

These findings indicate that specific derivatives exhibit significant inhibition rates comparable to standard chemotherapeutic agents like doxorubicin .

Q & A

Q. What are the common synthetic methodologies for 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine?

Answer: The synthesis typically involves multi-step routes, such as:

  • Vilsmeier formylation : Used to introduce formyl groups to pyridopyrimidine precursors (e.g., 6-amino derivatives), followed by cyclization or substitution reactions to attach the 3-pyridinyl moiety .
  • Condensation reactions : For example, reacting 2-aminopyridine derivatives with aryl aldehydes or ketones under basic conditions (e.g., potassium phosphate in water at 100°C) to form the pyridopyrimidine core .
  • Substitution reactions : Halogenated intermediates (e.g., 2-chloro derivatives) allow functionalization via nucleophilic aromatic substitution with pyridinyl groups .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsKey IntermediateYield (%)Reference
FormylationVilsmeier reagent (POCl₃/DMF)6-Formyl-pyrido[2,3-d]pyrimidine65–75
CyclizationK₃PO₄, H₂O, 100°CPyrido[2,3-d]pyrimidine core50–60
Substitution3-Pyridinyl Grignard reagent2-(3-Pyridinyl) product40–55

Q. What spectroscopic techniques are used to characterize 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine?

Answer: Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyridinyl and pyridopyrimidine moieties. Aromatic proton signals in the δ 7.5–9.0 ppm range are diagnostic .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous structural determination, especially when stereochemical ambiguities arise in substituted derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine synthesis?

Answer: Critical parameters include:

  • Temperature control : Higher temperatures (e.g., 100°C) improve cyclization efficiency but may promote side reactions; microwave-assisted synthesis can enhance selectivity .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve substitution reactions at halogenated positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous conditions reduce byproduct formation in condensation steps .

Table 2: Optimization Strategies

ParameterOptimal RangeImpact on YieldReference
Reaction time7–12 hoursMaximizes conversion without degradation
Catalyst loading5–10 mol% PdBalances cost and efficiency
Solvent systemH₂O/EtOH (3:1)Reduces side reactions

Q. How do researchers resolve contradictions in reported biological activities of pyridopyrimidine derivatives?

Answer: Contradictions often arise due to:

  • Structural variations : Minor substituent changes (e.g., electron-withdrawing groups at C-6) drastically alter kinase inhibition profiles. Systematic SAR studies are essential .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., EGFR T790M vs. wild-type) can lead to divergent results. Standardized protocols (e.g., IC₅₀ comparisons) are recommended .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) can predict binding modes and reconcile discrepancies between in vitro and in vivo data .

Q. What computational approaches predict the binding affinity of 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine to kinase targets?

Answer: Methods include:

  • Molecular docking : To identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .
  • MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values) with inhibitory activity .

Table 3: Example Kinase Inhibition Data

Kinase TargetIC₅₀ (nM)Key SubstituentReference
EGFR T790M12 ± 36-Fluoro, 7-chloro
CDK245 ± 83-Pyridinyl, 2-methyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.